

Navigating the Structure-Activity Relationship of Oxysceptrin Analogues: A Comparative Guide

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Compound of Interest

Compound Name: Oxysceptrin

Cat. No.: B221146

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A comprehensive analysis of the structure-activity relationships (SAR) of **oxysceptrin** analogues remains a niche area in publicly available research. However, by examining related compounds with similar mechanisms of action, valuable insights can be gleaned. This guide focuses on the SAR of oximidine II analogues, potent benzolactone natural products that, like the broader class of sceptrin and **oxysceptrin** compounds, exhibit significant cytotoxicity through the inhibition of vacuolar-type H⁺-ATPase (V-ATPase). The data and methodologies presented herein provide a framework for researchers and drug development professionals exploring this class of compounds.

Comparative Cytotoxicity of Oximidine II Analogues

The cytotoxic effects of various oximidine II analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below, offering a quantitative comparison of their potencies.

Compound	SK-Mel-5 IC50 (μM)	SK-Mel-28 IC50 (μM)	HL-60 IC50 (μM)	MCF-7 IC50 (μM)
Oximidine II Analogue 10	> 10	> 10	> 10	> 10
Vinyl Sulfone Analogue 36	> 10	> 10	> 10	> 10
Simplified Enamide 55	1.2 ± 0.4	2.5 ± 0.8	0.8 ± 0.2	3.1 ± 1.1
Simplified Enamide 56	3.5 ± 1.2	5.1 ± 1.9	2.1 ± 0.7	6.8 ± 2.5
Paclitaxel (Control)	0.0083 ± 0.0061	0.0079	Not Reported	Not Reported

Data sourced from Schneider et al., 2016.

The data reveals a critical dependency on the C15 enamide side chain for cytotoxic activity. Analogues where this moiety is replaced, such as in compound 10 (allylic amide) and 36 (vinyl sulfone), exhibit a significant loss of potency, with IC50 values exceeding 10 μM across all tested cell lines. In contrast, simplified macrocyclic analogues retaining the enamide side chain (55 and 56) show weak to moderate cytotoxicity, suggesting that while the enamide is essential, the rigidity and conformation of the natural macrocycle also contribute significantly to the overall activity.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays cited in this guide.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay):

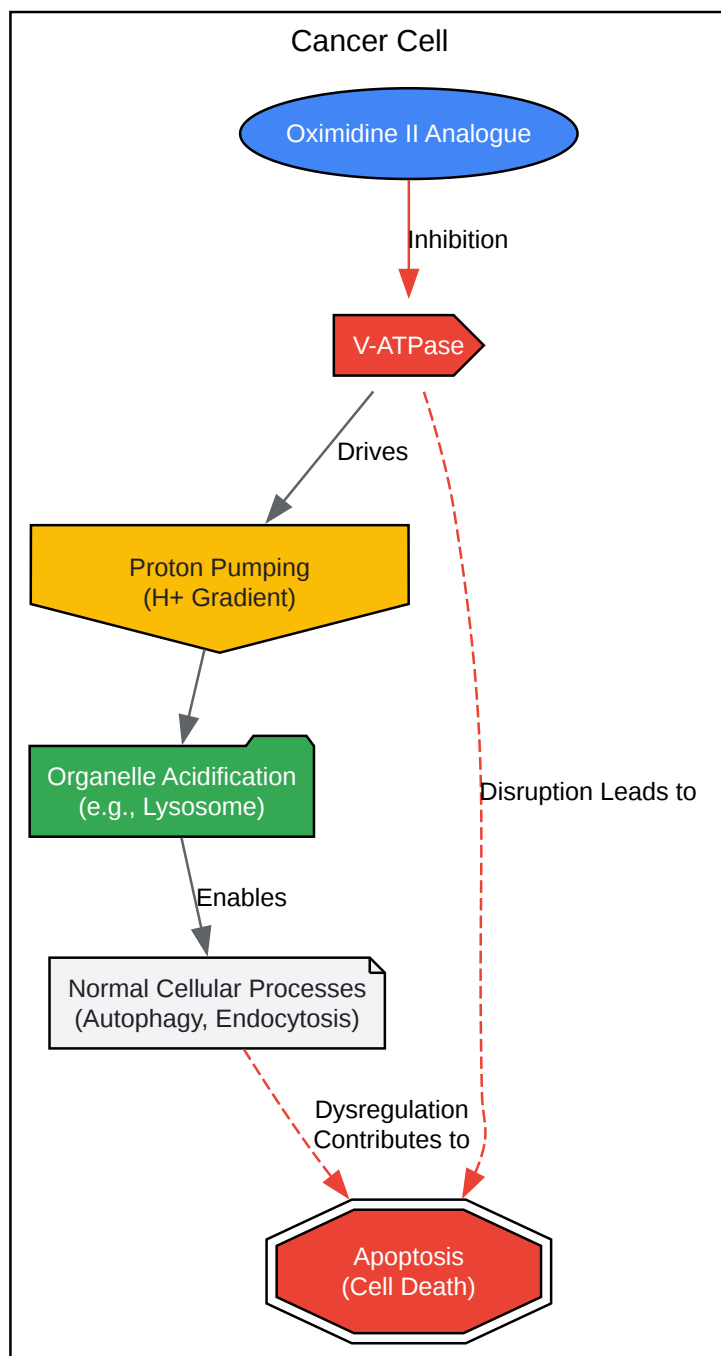
- Cell Culture: Human melanoma (SK-Mel-5, SK-Mel-28), promyelocytic leukemia (HL-60), and breast adenocarcinoma (MCF-7) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

- **Compound Preparation:** Test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays was kept below 0.5% to avoid solvent-induced cytotoxicity.
- **Assay Procedure:**
 - Cells were seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
 - The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds.
 - The plates were incubated for a period of 72 hours.
 - After the incubation period, the plates were equilibrated to room temperature for 30 minutes.
 - CellTiter-Glo® Reagent was added to each well according to the manufacturer's instructions.
 - The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.
 - The plates were then incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.
- **Data Analysis:** Luminescence was measured using a microplate reader. The data was normalized to untreated control cells, and IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.

Proposed Mechanism of Action: V-ATPase Inhibition

The primary mechanism of action for oximidine II and its active analogues is the inhibition of V-ATPase. This proton pump is crucial for maintaining the acidic environment of various intracellular organelles, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to a cascade of events that ultimately trigger apoptosis.

Proposed Mechanism of Action of Oximidine II Analogues

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Caption: V-ATPase inhibition by oximidine II analogues disrupts proton pumping, leading to apoptosis.

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